(4-(Hydrazinecarbonyl)phenyl)boronic acid

Descripción general

Descripción

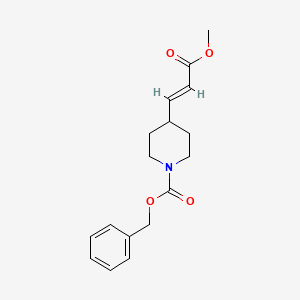

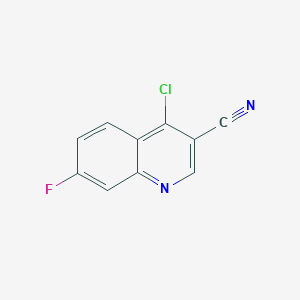

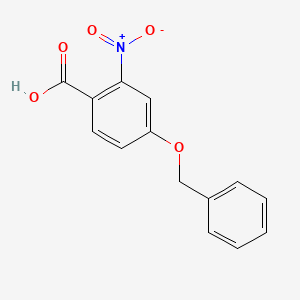

“(4-(Hydrazinecarbonyl)phenyl)boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a linear formula of C7H9BN2O3 .

Synthesis Analysis

Boronic acids, including “(4-(Hydrazinecarbonyl)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . For example, aromatic diamine can react with 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM) to synthesize boronic acid derivatives .

Molecular Structure Analysis

The molecular structure of “(4-(Hydrazinecarbonyl)phenyl)boronic acid” can be represented by the formula C7H9BN2O3 .

Chemical Reactions Analysis

Boronic acids, such as “(4-(Hydrazinecarbonyl)phenyl)boronic acid”, have been reported to participate in various chemical reactions. For instance, they can be involved in Suzuki-Miyaura coupling and Stille coupling reactions .

Physical And Chemical Properties Analysis

“(4-(Hydrazinecarbonyl)phenyl)boronic acid” has a molecular weight of 179.97 g/mol . It has 5 hydrogen bond acceptors and 5 hydrogen bond donors . Its topological polar surface area is 96 Ų .

Aplicaciones Científicas De Investigación

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

-

Sensing Applications

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

-

Biological Labelling

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .

- Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .

- Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

-

Protein Manipulation and Modification

-

Separation Technologies

-

Development of Therapeutics

-

Fluorescent Sensors

Safety And Hazards

“(4-(Hydrazinecarbonyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

[4-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYLNOZUCPDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657267 | |

| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Hydrazinecarbonyl)phenyl)boronic acid | |

CAS RN |

850567-95-2 | |

| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)

![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)